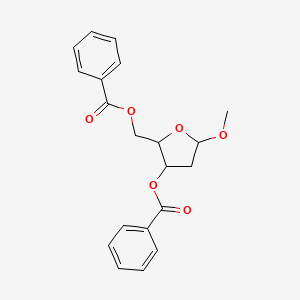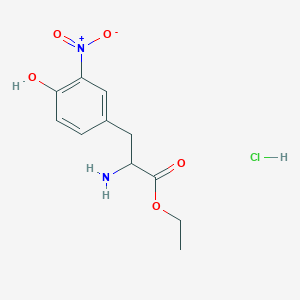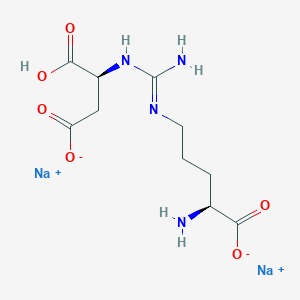
Methyl-2-deoxyribofuranose 3,5-dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-deoxyribofuranose 3,5-dibenzoate is a chemical compound with the molecular formula C20H20O6. It is a derivative of 2-deoxyribose, a sugar molecule that is a component of deoxyribonucleic acid (DNA). The compound is characterized by the presence of two benzoate groups attached to the 3rd and 5th carbon atoms of the ribofuranose ring, and a methyl group attached to the 2nd carbon atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-deoxyribofuranose 3,5-dibenzoate typically involves the protection of the hydroxyl groups of 2-deoxyribose followed by esterification with benzoic acid. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3rd and 5th positions of 2-deoxyribose are protected using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The hydroxyl group at the 2nd position is methylated using methyl iodide and a base like sodium hydride.
Deprotection: The protected hydroxyl groups are then deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-deoxyribose are subjected to protection, methylation, and esterification reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-2-deoxyribofuranose 3,5-dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-2-deoxyribofuranose 3,5-dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of nucleic acids.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl-2-deoxyribofuranose 3,5-dibenzoate involves its interaction with various molecular targets. The benzoate groups can participate in hydrophobic interactions, while the ribofuranose ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-2-deoxyribofuranose 3,5-diacetate: Similar structure but with acetyl groups instead of benzoate groups.
Methyl-2-deoxyribofuranose 3,5-dipropionate: Similar structure but with propionate groups instead of benzoate groups.
Uniqueness
Methyl-2-deoxyribofuranose 3,5-dibenzoate is unique due to the presence of benzoate groups, which confer distinct hydrophobic properties and influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C20H20O6 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(3-benzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3 |
InChI-Schlüssel |
FKSXOZQTBMQUJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)

![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)




![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)


![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)

